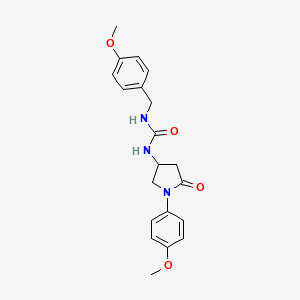

1-(4-Methoxybenzyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea

CAS No.: 877640-37-4

Cat. No.: VC4252407

Molecular Formula: C20H23N3O4

Molecular Weight: 369.421

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 877640-37-4 |

|---|---|

| Molecular Formula | C20H23N3O4 |

| Molecular Weight | 369.421 |

| IUPAC Name | 1-[(4-methoxyphenyl)methyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |

| Standard InChI | InChI=1S/C20H23N3O4/c1-26-17-7-3-14(4-8-17)12-21-20(25)22-15-11-19(24)23(13-15)16-5-9-18(27-2)10-6-16/h3-10,15H,11-13H2,1-2H3,(H2,21,22,25) |

| Standard InChI Key | NKDGOSDMESQBRE-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)CNC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC |

Introduction

Structural Overview

The compound 1-(4-Methoxybenzyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea consists of:

-

A urea core functional group ().

-

Substituents including:

-

A 4-methoxybenzyl group attached to one nitrogen atom.

-

A 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl group attached to the other nitrogen atom.

-

Synthesis

The synthesis of such compounds typically involves:

-

Preparation of the Urea Core: Reacting isocyanates or carbamoyl chlorides with amines.

-

Substitution Reactions: Introducing the 4-methoxybenzyl and pyrrolidinone groups via nucleophilic substitution or coupling reactions.

General Synthetic Pathway

-

Starting materials like 4-methoxybenzylamine and a protected pyrrolidinone derivative are used.

-

The urea bond is formed by reacting these components in the presence of coupling agents (e.g., carbodiimides).

-

Purification is achieved through recrystallization or chromatography.

Medicinal Chemistry

The compound's structure suggests potential pharmacological properties due to:

-

The presence of a urea moiety, which is common in kinase inhibitors and other bioactive molecules.

-

Methoxy groups enhancing solubility and membrane permeability.

Possible Activities

-

Anticancer Properties: Urea derivatives have been explored as inhibitors of enzymes like BRAF kinase, relevant in cancer treatment .

-

Anti-inflammatory Effects: Structural analogs with similar functional groups have shown promise as anti-inflammatory agents.

Enzyme Inhibition

Urea derivatives often act as inhibitors for enzymes such as urease, which is implicated in conditions like peptic ulcers and kidney stones .

Analytical Characterization

To confirm the structure and purity of the compound, the following techniques are employed:

-

NMR Spectroscopy (¹H and ¹³C): To identify chemical shifts corresponding to aromatic protons, methoxy groups, and urea hydrogens.

-

Mass Spectrometry (MS): For molecular weight confirmation.

-

Infrared Spectroscopy (IR): To detect functional groups like in urea and ketones.

-

X-ray Crystallography: For detailed structural analysis.

Research Findings on Analogous Compounds

Studies on related urea derivatives highlight their significance:

-

Anticancer Activity: Diaryl ureas exhibit potent antiproliferative effects against cancer cell lines .

-

Enzyme Inhibition: Thiourea hybrids have been effective urease inhibitors with IC values in the micromolar range .

These findings suggest that 1-(4-Methoxybenzyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea could be explored for similar applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume